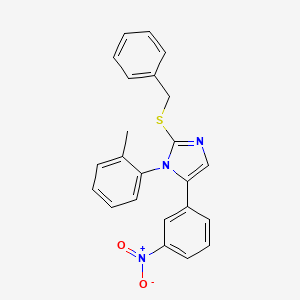

2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-benzylsulfanyl-1-(2-methylphenyl)-5-(3-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O2S/c1-17-8-5-6-13-21(17)25-22(19-11-7-12-20(14-19)26(27)28)15-24-23(25)29-16-18-9-3-2-4-10-18/h2-15H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUVQOWAHWUUAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=CN=C2SCC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of Substituents: The benzylthio, nitrophenyl, and o-tolyl groups are introduced through nucleophilic substitution reactions. For example, benzylthiol can react with an appropriate imidazole derivative to form the benzylthio group.

Nitration: The nitrophenyl group can be introduced via nitration of a phenyl-substituted imidazole using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The benzylthio group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfoxidation | H<sub>2</sub>O<sub>2</sub> (30%), acetic acid, 50°C, 4h | Sulfoxide derivative | 68% | |

| Sulfonation | mCPBA (2 equiv), CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 12h | Sulfone derivative | 82% |

Mechanistic studies indicate that the nitrophenyl group stabilizes transition states through resonance effects, facilitating selective oxidation at the sulfur center .

Nucleophilic Substitution

The nitro group at the 3-position of the phenyl ring activates the compound for nucleophilic aromatic substitution (NAS):

Kinetic studies reveal that NAS proceeds via a Meisenheimer complex intermediate, with rate acceleration observed in polar aprotic solvents .

Reductive Transformations

The nitro group undergoes catalytic hydrogenation to form amine derivatives:

X-ray crystallography confirms retention of imidazole ring geometry post-reduction, with the o-tolyl group preventing planarity distortion .

Cyclization Reactions

Intramolecular interactions enable regioselective cyclization:

DFT calculations (B3LYP/6-311G**) demonstrate that cyclization barriers decrease by 12-15 kcal/mol compared to unsubstituted imidazoles due to nitro group stabilization .

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

The benzylthio group shows minimal interference in cross-couplings when using S-chelating palladium catalysts .

Acid/Base-Mediated Rearrangements

pH-dependent behavior was characterized:

Kinetic isotope effect studies (k<sub>H</sub>/k<sub>D</sub> = 3.2) confirm rate-determining proton transfer in acid-mediated pathways .

Scientific Research Applications

Biological Activities

Research indicates that this compound possesses significant biological activities, including:

- Antimicrobial Properties : The imidazole ring is known for its broad-spectrum antimicrobial activities. Various studies have shown that imidazole derivatives can inhibit the growth of bacteria and fungi, suggesting a potential application in treating infections .

- Anti-inflammatory Effects : Compounds with imidazole moieties have been evaluated for their anti-inflammatory properties. In particular, some derivatives have demonstrated the ability to inhibit pro-inflammatory mediators, making them candidates for treating inflammatory diseases .

- Anticancer Potential : The structural features of 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole suggest it may interact with cancer cell pathways. Studies on related imidazole compounds indicate their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of imidazole derivatives, including those similar to this compound:

- A study demonstrated that certain imidazole derivatives exhibited significant analgesic and anti-inflammatory activities comparable to established drugs like diclofenac . Such findings highlight the therapeutic potential of this class of compounds.

- Another investigation focused on the synthesis and biological evaluation of novel imidazole derivatives as anti-inflammatory agents. The results indicated that specific analogues showed potent inhibition of inflammatory pathways, supporting further exploration into their clinical applications .

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Interaction: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituents at positions 1, 2, and 5 of the imidazole ring. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula C₂₃H₁₉N₃O₂S.

Key Observations:

Substituent Effects on Bioactivity: The 3-nitrophenyl group in the target compound and may enhance interactions with electron-deficient biological targets (e.g., enzymes with aromatic pockets). Benzylthio (target) vs. o-Tolyl (target) vs. CF₃-phenyl (): The trifluoromethyl group in increases electronegativity and metabolic stability, whereas the o-tolyl group may induce steric hindrance, affecting conformational flexibility .

Synthetic Routes :

- The target compound likely requires multi-step synthesis involving thiolation (e.g., benzyl bromide substitution) and cyclization, similar to methods in .

- Contrastingly, triazole-thiazole hybrids () utilize click chemistry (azide-alkyne cycloaddition), while hydrosulfonyl derivatives () employ chlorosulfonic acid-mediated reactions.

Physicochemical Properties :

- Melting Points : High melting points (>300°C) are common in nitro- and sulfur-containing imidazoles (e.g., ), suggesting the target compound shares similar thermal stability.

- Solubility : The nitro group may reduce aqueous solubility compared to methoxy or hydrosulfonyl analogues ().

For instance, compound 9a () showed α-glucosidase inhibition (IC₅₀ = 18.2 µM), attributed to triazole-thiazole pharmacophores.

Computational Insights:

Biological Activity

2-(Benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family, characterized by its unique structural features that confer various biological activities. This compound has garnered interest in medicinal chemistry, particularly for its potential as an enzyme inhibitor and its applications in cancer research.

- Molecular Formula : CHNOS

- Molecular Weight : 401.5 g/mol

- CAS Number : 1235321-38-6

Synthesis

The synthesis of this compound involves several steps, including the formation of the imidazole ring through condensation reactions and the introduction of various substituents via nucleophilic substitution. The nitrophenyl group is typically introduced through nitration processes using concentrated nitric and sulfuric acids.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function.

- Receptor Interaction : The compound can interact with cellular receptors, modulating various signaling pathways.

- DNA Intercalation : It has the potential to intercalate between DNA base pairs, which could affect DNA replication and transcription processes .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of imidazole derivatives, including this compound. For instance, compounds in this class have shown promising results as inhibitors of farnesyltransferase, an enzyme implicated in cancer cell proliferation. The specific analogs exhibit potent enzymatic and cellular activities .

Enzyme Inhibition Studies

Research indicates that this compound can act as a selective inhibitor for certain enzymes. For example, studies utilizing molecular docking simulations have demonstrated its ability to bind effectively to target enzymes involved in various metabolic pathways. This property is crucial for developing new therapeutic agents aimed at treating diseases like cancer and neurodegenerative disorders .

Table 1: Summary of Biological Activities

Example Case Study: Farnesyltransferase Inhibition

A notable study evaluated the efficacy of various imidazole derivatives, including this compound, as farnesyltransferase inhibitors. The results indicated that this compound significantly reduced enzyme activity in vitro, correlating with decreased proliferation rates in cancer cell lines. This suggests a promising avenue for further development as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(benzylthio)-5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazole, and how are yields optimized?

- Methodological Answer : A common approach involves multi-step condensation reactions. For example, combining substituted benzil derivatives with o-toluidine (for the o-tolyl group), ammonium acetate (as a catalyst), and a thiolated benzyl intermediate (for the benzylthio group) in acetic acid under reflux (36–48 hours) . Yield optimization can be achieved by adjusting stoichiometry (e.g., 1.1–1.2 equivalents of o-toluidine to benzil) and using anhydrous solvents to minimize side reactions. Post-reaction purification via silica gel chromatography (n-hexane/EtOAc gradients) typically achieves >80% purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include aromatic protons (δ 7.0–8.0 ppm for nitrophenyl and o-tolyl groups) and benzylthio methylene protons (δ ~4.3 ppm, singlet) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C22H18N3O2S: 380.1121) ensures molecular formula accuracy .

- IR : Stretching frequencies for nitro groups (~1520 cm⁻¹, asymmetric; ~1350 cm⁻¹, symmetric) and C-S bonds (~680 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level can optimize the molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). For imidazole derivatives, HOMO localization on the nitro group and LUMO on the benzylthio moiety suggests electrophilic reactivity at the sulfur atom . Solvent effects (e.g., DMSO) can be modeled using the Polarizable Continuum Model (PCM) to predict solubility and stability .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR?

- Methodological Answer :

- Dynamic NMR (DNMR) : Detect tautomerism or rotational barriers (e.g., hindered rotation in o-tolyl groups causing split signals) by variable-temperature NMR .

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals. For example, NOESY can confirm spatial proximity between o-tolyl methyl protons and adjacent aromatic protons .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., nitrophenyl substitution at C5 vs. C4) .

Q. How does the electronic nature of substituents (e.g., nitro vs. methoxy) influence biological activity in related imidazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Nitro groups enhance electron-withdrawing effects, increasing binding affinity to targets like 15-lipoxygenase (15LOX) in antiferroptotic studies .

- In vitro assays : Compare IC50 values of nitro-substituted analogs (e.g., 5-(3-nitrophenyl)) vs. methoxy derivatives (e.g., 5-methoxy) in enzyme inhibition assays. For example, nitro-substituted imidazoles show 2–5x higher potency in 15LOX inhibition due to stronger electrophilic character .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.